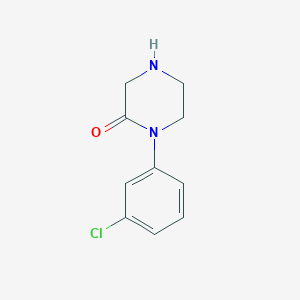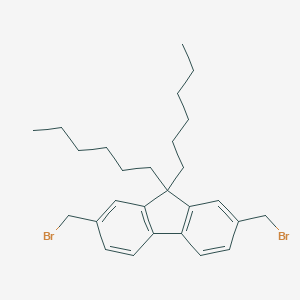
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate, also known as Chlorpheniramine, is an antihistamine drug used to treat various allergic reactions such as hay fever, hives, and itching. It belongs to the class of alkylamines and is a first-generation antihistamine. The drug works by blocking the histamine receptors, thereby reducing the symptoms of allergies.
Mécanisme D'action
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine works by blocking the histamine H1 receptors, which are responsible for allergic reactions. By blocking these receptors, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine reduces the symptoms of allergies, including itching, sneezing, and runny nose.
Biochemical and Physiological Effects:
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of cytokines and chemokines, which are involved in the inflammatory response. Additionally, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been found to decrease the levels of histamine in the body, which can cause allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a well-established mechanism of action and has been extensively studied. However, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has some limitations, including its potential to cause sedation and its short duration of action.
Orientations Futures
There are several potential future directions for research on Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine. One area of research could focus on the development of new antihistamines with longer durations of action and fewer side effects. Additionally, research could focus on the use of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine in combination with other drugs for the treatment of allergies. Finally, research could focus on the effects of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine on cognitive function and sleep, as well as its potential use in the treatment of other conditions such as anxiety and depression.
Conclusion:
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine is a first-generation antihistamine that has been extensively studied for its effectiveness in treating various allergic reactions. It works by blocking the histamine H1 receptors, thereby reducing the symptoms of allergies. Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has several advantages for use in lab experiments, including its availability and well-established mechanism of action. However, it also has some limitations, including its potential to cause sedation and its short duration of action. Future research could focus on the development of new antihistamines with longer durations of action and fewer side effects, as well as the potential use of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine in combination with other drugs for the treatment of allergies.
Méthodes De Synthèse
The synthesis of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine involves the reaction of 4-chlorobenzoic acid with alpha-phenylethylamine in the presence of thionyl chloride. The resulting product is then reacted with N,N-dimethyl-2-propen-1-amine to form Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine.
Applications De Recherche Scientifique
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been widely used in scientific research for its antihistamine properties. It has been studied for its effectiveness in treating various allergic reactions, including asthma, allergic rhinitis, and urticaria. Additionally, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been used in research on the effects of antihistamines on cognitive function and sleep.
Propriétés
Numéro CAS |
171507-27-0 |
|---|---|
Nom du produit |
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate |
Formule moléculaire |
C20H18ClNO2 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
4-chlorobenzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) |
Clé InChI |
HHYSFNRBLOURIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |
Autres numéros CAS |
171507-27-0 |
Synonymes |
4-chlorobenzoic acid, diphenylmethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




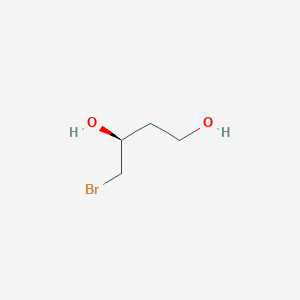
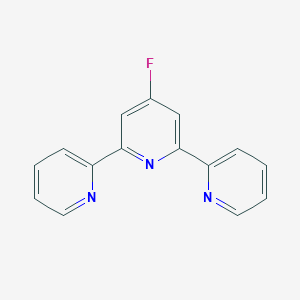
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
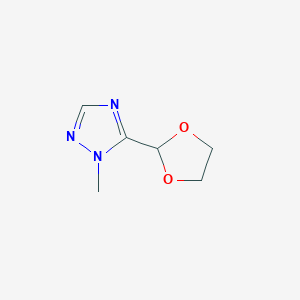

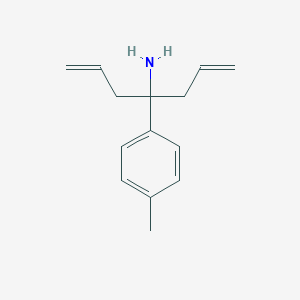
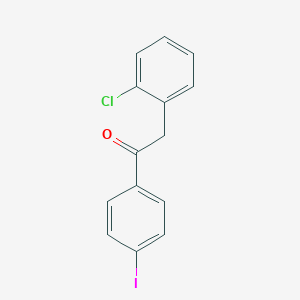
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)

